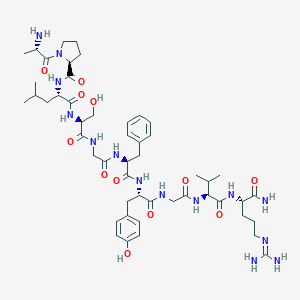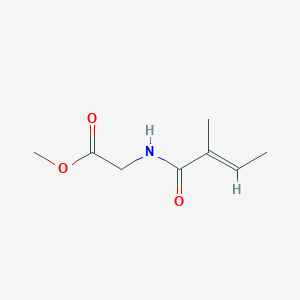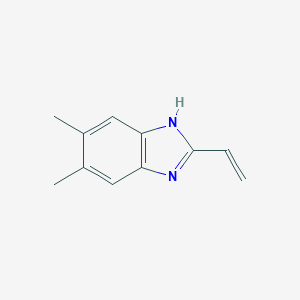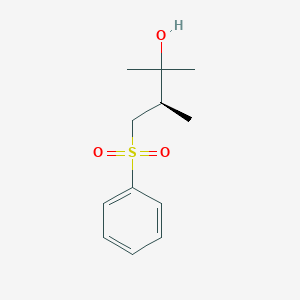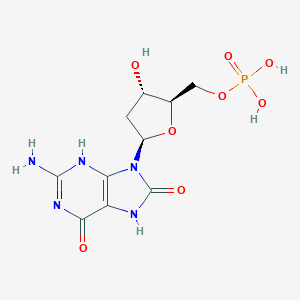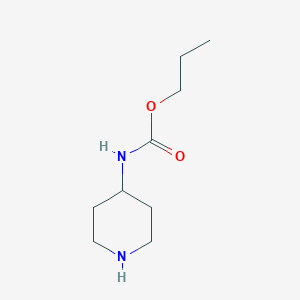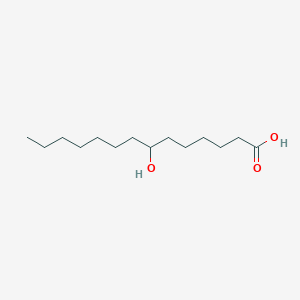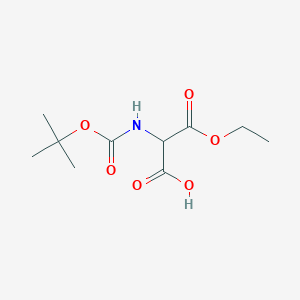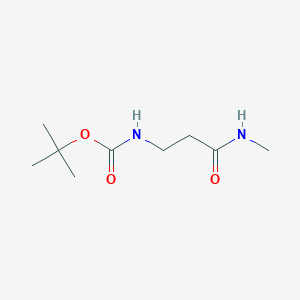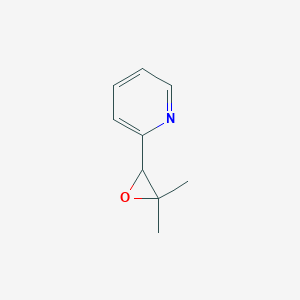
2-(3,3-Dimethyl-2-oxiranyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethyl-2-oxiranyl)pyridine, also known as DMP, is a heterocyclic compound that has been widely used in scientific research. It is a pyridine derivative that contains an epoxide group, which makes it a valuable building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethyl-2-oxiranyl)pyridine is not fully understood, but it is believed to act as an electrophile due to the presence of the epoxide group. It can react with nucleophiles, such as amines and thiols, to form adducts. 2-(3,3-Dimethyl-2-oxiranyl)pyridine can also undergo ring-opening reactions to form diols and other compounds.
Effets Biochimiques Et Physiologiques
2-(3,3-Dimethyl-2-oxiranyl)pyridine has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. However, the mechanism of action for these effects is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,3-Dimethyl-2-oxiranyl)pyridine is a valuable building block for the synthesis of various organic compounds, and its epoxide group makes it a versatile reagent for organic synthesis. However, 2-(3,3-Dimethyl-2-oxiranyl)pyridine is highly reactive and can be difficult to handle. It can also be toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of 2-(3,3-Dimethyl-2-oxiranyl)pyridine in scientific research. One direction is the development of new drugs based on the structure of 2-(3,3-Dimethyl-2-oxiranyl)pyridine. Another direction is the synthesis of new organic compounds using 2-(3,3-Dimethyl-2-oxiranyl)pyridine as a building block. 2-(3,3-Dimethyl-2-oxiranyl)pyridine can also be used as a reagent in the development of new synthetic methods. Finally, the mechanism of action of 2-(3,3-Dimethyl-2-oxiranyl)pyridine can be further studied to better understand its antimicrobial and anticancer effects.
Conclusion
In conclusion, 2-(3,3-Dimethyl-2-oxiranyl)pyridine is a heterocyclic compound that has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has antimicrobial and anticancer effects, but its mechanism of action is not fully understood. 2-(3,3-Dimethyl-2-oxiranyl)pyridine has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
2-(3,3-Dimethyl-2-oxiranyl)pyridine can be synthesized by the reaction of 3,3-dimethyl-2-butenal with pyridine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes a ring closure to form 2-(3,3-Dimethyl-2-oxiranyl)pyridine. The yield of the reaction can be improved by using a Lewis acid catalyst, such as zinc chloride or aluminum chloride.
Applications De Recherche Scientifique
2-(3,3-Dimethyl-2-oxiranyl)pyridine has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products, such as pyridine alkaloids, and in the development of new drugs. 2-(3,3-Dimethyl-2-oxiranyl)pyridine has also been used as a reagent in organic synthesis, such as in the preparation of epoxides and aldehydes.
Propriétés
Numéro CAS |
156215-83-7 |
|---|---|
Nom du produit |
2-(3,3-Dimethyl-2-oxiranyl)pyridine |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-(3,3-dimethyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8(11-9)7-5-3-4-6-10-7/h3-6,8H,1-2H3 |
Clé InChI |
BHJKFSNKJLFHBI-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)C2=CC=CC=N2)C |
SMILES canonique |
CC1(C(O1)C2=CC=CC=N2)C |
Synonymes |
Pyridine, 2-(3,3-dimethyloxiranyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



